N-(4-hydroxyphenyl)-2-iodobenzamide is an organic compound characterized by a unique combination of functional groups, including a hydroxyphenyl group and an iodinated benzamide moiety. Its molecular formula is with a molecular weight of approximately 305.13 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
This compound can be synthesized from various precursors through different synthetic routes. Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in both academic and industrial chemistry.
N-(4-hydroxyphenyl)-2-iodobenzamide belongs to the class of benzamides, which are derivatives of benzoic acid where an amine group replaces one of the hydrogen atoms. The presence of iodine and hydroxyl groups introduces additional reactivity and biological properties, making it significant in medicinal chemistry.
The synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide typically involves multiple steps:
The synthesis often employs methods such as Friedel-Crafts acylation or nucleophilic substitution reactions to introduce functional groups while maintaining yield and purity. For instance, copper-catalyzed reactions have been utilized for efficient hydroxylation processes in aqueous media, enhancing the sustainability of the synthesis .
The molecular structure of N-(4-hydroxyphenyl)-2-iodobenzamide features:
N-(4-hydroxyphenyl)-2-iodobenzamide can undergo various chemical reactions:
Reactions involving this compound are often characterized by their ability to maintain structural integrity while introducing new functionalities. For example, oxidative conditions may selectively target the hydroxy group without affecting the amide linkage .
The mechanism of action for N-(4-hydroxyphenyl)-2-iodobenzamide involves its interaction with biological targets such as enzymes or receptors. The hydroxy group may facilitate hydrogen bonding with active sites, enhancing binding affinity and specificity.
Studies indicate that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that N-(4-hydroxyphenyl)-2-iodobenzamide may inhibit specific pathways involved in disease progression .
Relevant data regarding melting points, boiling points, and specific reactivity patterns can be obtained from experimental studies .
N-(4-hydroxyphenyl)-2-iodobenzamide has several applications:
N-(4-hydroxyphenyl)-2-iodobenzamide (CAS: not explicitly provided in search results) is an iodinated benzamide derivative featuring a para-hydroxyphenyl substituent linked via an amide bond. Its systematic IUPAC name is 2-iodo-N-(4-hydroxyphenyl)benzamide, reflecting the positioning of the iodine atom ortho to the carboxamide group on the benzene ring and the hydroxy group para to the nitrogen on the aniline moiety. The molecular formula is C₁₃H₁₀INO₂, with a molecular weight of 339.13 g/mol.
Table 1: Structural and Physicochemical Properties of N-(4-hydroxyphenyl)-2-iodobenzamide
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₀INO₂ |
Molecular Weight | 339.13 g/mol |
IUPAC Name | 2-Iodo-N-(4-hydroxyphenyl)benzamide |
Key Functional Groups | Secondary amide, phenolic hydroxyl, iodoaryl |
Calculated LogP* | ~2.5 (estimated) |
Hydrogen Bond Acceptors | 3 (amide O, phenolic OH) |
Hydrogen Bond Donors | 2 (amide N-H, phenolic OH) |
*LogP estimated from structural analogs like 2-iodobenzamide (LogP 1.57) [3] [7].
The ortho-iodo substitution sterically influences the amide bond conformation, potentially restricting rotation and enhancing planarity. This arrangement facilitates electronic interactions between the iodine atom and the carbonyl group, as evidenced in related 2-iodobenzamides [3] [8]. The molecule’s spectroscopic profile includes characteristic IR absorptions for:
Benzamides emerged as pharmacologically significant scaffolds in the mid-20th century. Early research focused on unsubstituted benzamides or nitro/halo variants, primarily as anthelmintics (e.g., oxyclozanide, 1969) and antimicrobials [2]. The discovery of sigma receptor ligands in the 1990s marked a pivotal shift. Iodinated benzamides like [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrated high affinity for sigma receptors in breast cancer (MCF-7) cells, establishing iodine as a strategic substituent for receptor targeting and radiopharmaceutical development [5].
Concurrently, synthetic efforts explored hydroxy-substituted variants. Studies on N-(2-hydroxy-4/5-nitrophenyl)benzamides revealed potent broad-spectrum antimicrobial activity (MIC: 1.95–500 μg/ml), with position-specific effects: 4/5-nitro groups enhanced activity against Gram-positive pathogens like Bacillus subtilis [2]. Though N-(4-hydroxyphenyl)-2-iodobenzamide itself is not explicitly detailed in these studies, its structural features—combining para-hydroxylation with ortho-iodination—align with key design elements from this era:
This period solidified benzamides as versatile templates for antibiotic, anticancer, and neuroimaging applications.
The 4-hydroxyphenyl and 2-iodo groups confer distinct physicochemical and target-binding advantages:
Electronic and Steric Effects
Role in Molecular Interactions
Table 2: Biological Significance of Substituents in Benzamide Analogues
Substituent Position | Role in Biological Activity | Example Compound |
---|---|---|
2-Iodo | - Radiopharmaceutical labeling - Halogen bonding to receptors - Enhanced receptor affinity | [¹²⁵I]IBZM (Dopamine D₂ imaging) [8] |
4-Hydroxyphenyl | - H-bond donation to targets - Solubility modulation - Metabolic conjugation site | ErSO analogues (Anticancer) [4] |
Hybrid (2-Iodo + 4-Hydroxyphenyl) | - Synergistic target affinity - Balanced logP for membrane permeation | N-(4-hydroxyphenyl)-2-iodobenzamide (Theoretical) |
In antimicrobial benzamides, electron-withdrawing groups (e.g., NO₂ at R₄/R₅) increased potency against drug-resistant B. subtilis (MIC: 1.95 μg/ml) [2]. Though iodinated analogs were less explored, iodine’s size and polarizability may mimic nitro group effects while offering superior metabolic stability. The combined hydroxyphenyl/iodo pharmacophore is thus a promising strategy for novel anticancer or antimicrobial agents, leveraging halogen bonding and optimized pharmacokinetics.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6